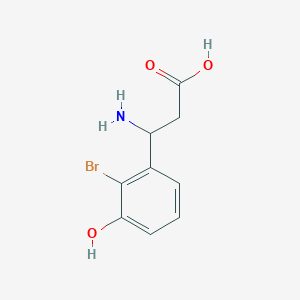

3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid

Description

3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid is a β-amino acid derivative characterized by a phenyl ring substituted with bromine (Br) at the 2-position and a hydroxyl (-OH) group at the 3-position.

Properties

Molecular Formula |

C9H10BrNO3 |

|---|---|

Molecular Weight |

260.08 g/mol |

IUPAC Name |

3-amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10BrNO3/c10-9-5(2-1-3-7(9)12)6(11)4-8(13)14/h1-3,6,12H,4,11H2,(H,13,14) |

InChI Key |

ONTHWTFWGGONKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Br)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid typically involves the bromination of a suitable precursor, followed by the introduction of the amino and hydroxy groups. One common method involves the bromination of 3-hydroxyphenylpropanoic acid using bromine in the presence of a catalyst. The resulting bromo derivative is then subjected to amination under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.

Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

Oxidation: Formation of 3-amino-3-(2-bromo-3-oxophenyl)propanoic acid.

Reduction: Formation of 3-amino-3-(3-hydroxyphenyl)propanoic acid.

Substitution: Formation of 3-amino-3-(2-alkyl/aryl-3-hydroxyphenyl)propanoic acid.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of derivatives of 3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid. Research indicates that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NSCLC) models such as A549 cells.

Case Study: Anticancer Activity

A study evaluated a series of derivatives for their ability to reduce cell viability and migration in A549 cells. Notably, some compounds demonstrated a 50% reduction in cell viability and showed selective toxicity towards cancerous cells while sparing non-cancerous Vero cells. The most promising candidate exhibited potent antioxidant properties alongside its anticancer activity, suggesting that this compound derivatives could serve as scaffolds for developing novel anticancer agents .

| Compound ID | Cell Line | Viability Reduction (%) | Antioxidant Activity |

|---|---|---|---|

| Compound 20 | A549 | 50 | High |

| Compound 12 | A549 | 40 | Moderate |

| Compound 29 | A549 | 45 | Low |

Antioxidant Properties

The antioxidant capabilities of this compound are also noteworthy. The ability to scavenge free radicals is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Research Findings on Antioxidant Activity

In vitro assays, such as the DPPH radical scavenging test, have shown that derivatives of this compound can effectively neutralize free radicals. This property not only supports its potential as an anticancer agent but also suggests its applicability in formulations aimed at reducing oxidative damage in biological systems .

Cosmetic Applications

Beyond its medicinal uses, this compound has been explored for its applications in cosmetics, particularly in anti-aging products. Its ability to enhance skin health through antioxidant mechanisms makes it a candidate for inclusion in skincare formulations.

Case Study: Anti-Aging Formulations

Research has indicated that compounds derived from this compound can improve the biological characteristics of human skin fibroblasts, promoting cell attachment, survival, and growth. These properties are essential for maintaining skin elasticity and appearance, thereby supporting its use in anti-aging creams .

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with 3-amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid, including halogenation, hydroxylation, or β-amino acid backbones. Key differences in substituents and their biological implications are discussed.

Structural and Physicochemical Comparisons

Biological Activity

3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid, often referred to as (3R)-3-amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid, is an organic compound characterized by its unique structural features, including an amino group, a bromine atom, and a hydroxyl group on a phenyl ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme modulation and as a scaffold for drug development.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₃BrNO₃

- Molecular Weight : 260.08 g/mol

The presence of the amino group allows for nucleophilic reactions, while the bromine atom enhances lipophilicity, potentially improving membrane penetration. The hydroxyl group can engage in hydrogen bonding, facilitating interactions with biological targets.

The biological activity of (3R)-3-amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid primarily stems from its ability to interact with various enzymes and receptors. The compound's amino group can form hydrogen bonds with active site residues of target proteins, while the bromine and hydroxyl groups participate in non-covalent interactions such as van der Waals forces and hydrophobic interactions. These interactions can lead to modulation of enzyme activities through mechanisms such as competitive inhibition or allosteric modulation.

Enzyme Modulation

Research indicates that this compound can effectively modulate enzyme activities. For instance, it has been shown to inhibit specific enzymes, which is crucial for understanding its potential therapeutic effects.

Antioxidant Activity

Studies have highlighted the compound's antioxidant properties. In vitro assays have demonstrated that derivatives of this compound exhibit significant radical scavenging activity, suggesting potential applications in reducing oxidative stress in biological systems .

Antimicrobial Properties

(3R)-3-amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid has been evaluated for its antimicrobial efficacy against various pathogens. Research indicates effectiveness against drug-resistant strains of bacteria and fungi, indicating its potential utility in developing new therapeutic agents .

Case Studies and Research Findings

Several studies have explored the biological activities of (3R)-3-amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid:

- Anticancer Activity : A study assessed various derivatives for their cytotoxic effects on A549 non-small cell lung cancer cells. Compounds similar to (3R)-3-amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid showed promising results in reducing cell viability and migration, indicating potential as anticancer agents .

- Antioxidant Studies : In assays measuring DPPH radical scavenging activity, certain derivatives exhibited potent antioxidant properties comparable to established antioxidants like ascorbic acid. This suggests that these compounds could be further explored for their protective effects against oxidative damage .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals varying degrees of biological activity based on specific substituents present:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3R)-3-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid | Amino, Bromine, Hydroxyl | Enzyme inhibition, Antioxidant |

| 4-Hydroxyphenyl derivatives | Hydroxyl groups | Anticancer properties |

| Other phenolic compounds | Varies | Antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.